Dicyclohexyl 21-crown-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

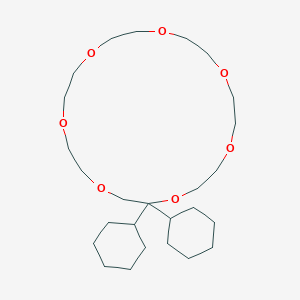

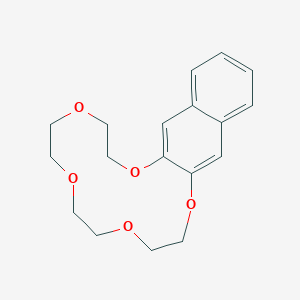

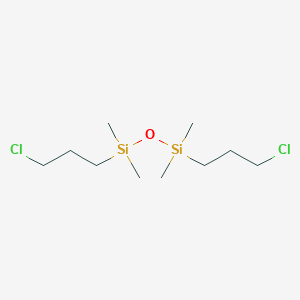

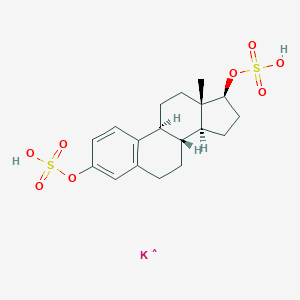

Dicyclohexyl 21-crown-7 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound, specifically, has a unique structure that allows it to selectively bind with certain metal ions, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 21-crown-7 typically involves the cyclization of appropriate diols with dihalides under basic conditions. One common method involves the reaction of dicyclohexyl diol with a dihalide such as dichlorotriglycol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like n-butanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl 21-crown-7 undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and cesium. .

Substitution Reactions: The ether groups in the crown ether can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Thermal Decomposition: The compound can undergo thermal decomposition, especially when complexed with metal halides.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Solvents: n-Butanol, acetonitrile.

Temperature: Reflux conditions (typically around 110°C).

Major Products:

Metal Complexes: Stable complexes with metal cations.

Substituted Derivatives: Various substituted crown ethers depending on the reagents used.

Scientific Research Applications

Dicyclohexyl 21-crown-7 has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst and in the separation of metal ions.

Biology: Studied for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.

Medicine: Investigated for its role in enhancing the solubility and stability of certain pharmaceutical compounds.

Industry: Utilized in the purification of metals and in the synthesis of high-purity chemicals

Mechanism of Action

The mechanism of action of dicyclohexyl 21-crown-7 primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This complexation is driven by the electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal cations. The stability and selectivity of these complexes depend on the size and charge of the cations as well as the conformational flexibility of the crown ether .

Comparison with Similar Compounds

21-Crown-7: Similar in structure but without the cyclohexyl groups.

Dibenzo-21-crown-7: Contains benzene rings instead of cyclohexyl groups.

Dicyclohexano-18-crown-6: A smaller crown ether with six ether oxygen atoms.

Uniqueness: Dicyclohexyl 21-crown-7 is unique due to its ability to form highly stable complexes with larger cations like cesium. The presence of cyclohexyl groups enhances its hydrophobicity and alters its solubility properties, making it suitable for specific applications where other crown ethers may not be as effective .

Properties

CAS No. |

17455-21-9 |

|---|---|

Molecular Formula |

C22H40O7 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane |

InChI |

InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2 |

InChI Key |

IWFZLIOEAYLIQY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2 |

Key on ui other cas no. |

17455-21-9 |

Synonyms |

Dicyclohexano-21-crown-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)